1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol
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Overview
Description
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol is a chemical compound with the molecular formula C16H12Cl2N2OS It is known for its unique structure, which includes an imidazole ring substituted with benzyloxy and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with benzyl alcohol in the presence of a base to form the intermediate benzyloxy-2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The benzyloxy and dichlorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The imidazole ring plays a crucial role in its biological activity, potentially inhibiting enzyme function or modulating receptor activity through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole: Similar structure but with a benzylsulfanyl group instead of a thiol group.
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dichlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2,4-dichloro-5-phenylmethoxyphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-8-13(18)15(21-10-11-4-2-1-3-5-11)9-14(12)20-7-6-19-16(20)22/h1-9H,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBPROQHNHYDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CNC3=S)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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